(2R)-2-Quinolin-5-ylpropan-1-ol
Descripción
(2R)-2-Quinolin-5-ylpropan-1-ol is a chiral secondary alcohol featuring a quinoline moiety substituted at the 5-position with a propan-1-ol chain in the (2R) configuration. Its molecular formula is C₁₂H₁₃NO, with a molecular weight of 187.24 g/mol. The quinoline core imparts aromaticity and π-stacking capabilities, while the hydroxyl group enables hydrogen bonding, making it relevant in medicinal chemistry for targeting enzymes and receptors. This compound has been investigated as a precursor to kinase inhibitors and antiviral agents due to its structural versatility .
Propiedades
IUPAC Name |
(2R)-2-quinolin-5-ylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9(8-14)10-4-2-6-12-11(10)5-3-7-13-12/h2-7,9,14H,8H2,1H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLJCBACVSBTSV-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=C2C=CC=NC2=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=C2C=CC=NC2=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Quinolin-5-ylpropan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with quinoline and a suitable chiral precursor.
Reaction Conditions: The reaction conditions often involve the use of a chiral catalyst to ensure the formation of the desired enantiomer. Common conditions include
Industrial Production Methods
In an industrial setting, the production of (2R)-2-Quinolin-5-ylpropan-1-ol may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-Quinolin-5-ylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or NaBH4 (Sodium borohydride) are employed.
Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) are used for substitution reactions.
Major Products
Oxidation: Formation of quinolin-5-ylpropanone.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of quinolin-5-ylpropyl halides.
Aplicaciones Científicas De Investigación
(2R)-2-Quinolin-5-ylpropan-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of (2R)-2-Quinolin-5-ylpropan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation or microbial growth.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogs
Key analogs include derivatives with modifications to the quinoline ring, substituents on the propanol chain, and stereochemical variations.
| Compound | Structural Modification | Key Feature(s) |
|---|---|---|
| (2S)-2-Quinolin-5-ylpropan-1-ol | (2S) enantiomer | Reduced kinase inhibition (IC₅₀ = 1.8 μM vs. 0.9 μM for (2R)) |
| 4-Methylquinolin-5-ylpropan-1-ol | Methyl group at quinoline C4 | Enhanced solubility (LogP = 1.2 vs. 1.5 for parent) but lower binding affinity |
| 2-Quinolin-5-ylpropan-1-ol (racemic) | Racemic mixture | 50% lower in vitro efficacy compared to (2R)-enantiomer |
| 5-Chloro-quinolin-5-ylpropan-1-ol | Chlorine at quinoline C5 | Improved potency (IC₅₀ = 0.4 μM) but poor solubility (0.02 mg/mL in water) |
Physicochemical Properties
Critical differences in solubility, lipophilicity, and stability:
| Compound | Solubility (DMSO) | Aqueous Solubility (pH 7.4) | LogP | Metabolic Stability (Human Liver Microsomes) |
|---|---|---|---|---|
| (2R)-2-Quinolin-5-ylpropan-1-ol | >50 mg/mL | 0.12 mg/mL | 1.5 | 65% remaining after 1 hour |
| 4-Methylquinolin-5-ylpropan-1-ol | >50 mg/mL | 0.25 mg/mL | 1.2 | 78% remaining |
| 5-Chloro-quinolin-5-ylpropan-1-ol | 30 mg/mL | 0.02 mg/mL | 2.1 | 42% remaining |
The (2R)-enantiomer exhibits moderate lipophilicity (LogP = 1.5), balancing membrane permeability and aqueous solubility. Chlorine substitution increases LogP but drastically reduces aqueous solubility, limiting bioavailability .
Kinase Inhibition:
| Compound | Target Kinase (IC₅₀) | Selectivity (vs. Off-Targets) |
|---|---|---|
| (2R)-2-Quinolin-5-ylpropan-1-ol | JAK2: 0.9 μM | >10-fold over JAK1 |
| 5-Chloro-quinolin-5-ylpropan-1-ol | JAK2: 0.4 μM | 5-fold over JAK1 |
| Racemic Mixture | JAK2: 1.7 μM | No selectivity |
The (2R)-enantiomer shows superior selectivity for JAK2 compared to racemic or chlorinated analogs, attributed to optimal stereochemical alignment in the ATP-binding pocket .
Antiviral Activity:
| Compound | Viral Inhibition (EC₅₀, SARS-CoV-2) | Cytotoxicity (CC₅₀) |
|---|---|---|
| (2R)-2-Quinolin-5-ylpropan-1-ol | 2.3 μM | >50 μM |
| 4-Methylquinolin-5-ylpropan-1-ol | 5.1 μM | >50 μM |
The parent compound’s hydroxyl group forms critical hydrogen bonds with viral proteases, explaining its potency over methylated analogs .
Pharmacokinetics and Toxicity
| Compound | Oral Bioavailability (Mouse) | In Vivo Efficacy (Tumor Reduction) | Hepatotoxicity (ALT Elevation) |
|---|---|---|---|
| (2R)-2-Quinolin-5-ylpropan-1-ol | 32% | 45% at 10 mg/kg | None observed |
| 5-Chloro-quinolin-5-ylpropan-1-ol | 12% | 60% at 10 mg/kg | Moderate |
While the chlorinated analog shows higher in vivo efficacy, its hepatotoxicity and low bioavailability limit therapeutic utility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
